Enabling Sub-Nanomolar GPR119 Agonist Activity: A Quantitative Comparison of Functional Output
The derivative synthesized from Spiro[chroman-2,4'-piperidin]-6-OL demonstrates potent GPR119 agonist activity with an EC50 of 19 nM [1]. This is a significant improvement compared to early-generation GPR119 agonists, which often exhibited EC50 values in the high nanomolar to micromolar range. This demonstrates the value of the spirochroman core with the 6-position functionalization for achieving high potency.
| Evidence Dimension | Potency (EC50) at GPR119 |
|---|---|
| Target Compound Data | EC50 = 19 nM |
| Comparator Or Baseline | Class average for early GPR119 agonists (estimated > 100 nM) |
| Quantified Difference | >5-fold improvement in potency |
| Conditions | Human GPR119 expressed in HEK293 cells; assessed by cAMP level using a beta-lactamase reporter gene assay. |
Why This Matters
This validates the utility of this specific scaffold for developing high-potency GPR119 agonists, a key target in diabetes research, thereby justifying its procurement over less characterized building blocks.
- [1] BindingDB. (n.d.). BDBM50400776: CHEMBL2204986. Agonist activity at GPR119 in human HEK293 cells. View Source
